2-(2-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Description
1,2,4-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three carbon atoms and three nitrogen atoms at non-adjacent positions . They are used as building blocks in the design of various biologically important organic molecules .
Synthesis Analysis
1,2,4-Triazines can be synthesized through a variety of methods. One common method is the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . This reaction tolerates a variety of sensitive functionalities and allows for the late-stage incorporation of substituents .Molecular Structure Analysis
The molecular structure of 1,2,4-triazines consists of a six-membered ring with alternating carbon and nitrogen atoms . The exact structure of “2-(2-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” would depend on the specific arrangement and bonding of these atoms.Chemical Reactions Analysis
1,2,4-Triazines can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazines can vary widely depending on their specific structure. For example, they can have different molecular weights, chemical stabilities, and reactivities .Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds, such as those in the imidazotriazine class, have been shown to exhibit a wide range of biological activities . They have been found to inhibit human carbonic anhydrase, cell cycle-dependent kinase 2, and show antagonistic activity against hCRF1 and CGRP receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological activities . For instance, they can inhibit enzymes, antagonize receptors, and exhibit antimicrobial, anticancer, antidiabetic, and antiamoebic activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological effects . For example, they can inhibit enzymes involved in cell cycle regulation and carbonic anhydrase, which plays a role in maintaining pH balance in the body .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, anticancer, antidiabetic, and antiamoebic activities . These effects would be the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-9-5-4-6-13(15)12-23-17(25)16(24)22-11-10-21(18(22)20-23)14-7-2-1-3-8-14/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGWNUXPYHWYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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